(E)-Ethyl 3-cyclobutylacrylate
Overview
Description
(E)-Ethyl 3-cyclobutylacrylate is a chemical compound belonging to the class of acrylates. Acrylates are esters derived from acrylic acid and are known for their versatility in various industrial and scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-cyclobutylacrylate typically involves the reaction of cyclobutylacrylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced catalysts and optimized reaction conditions helps in scaling up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions: (E)-Ethyl 3-cyclobutylacrylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
(E)-Ethyl 3-cyclobutylacrylate has found applications in various scientific research areas, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a monomer in the synthesis of polymers and resins.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of coatings, adhesives, and other materials due to its reactive double bond.
Mechanism of Action
(E)-Ethyl 3-cyclobutylacrylate is similar to other acrylates and esters, such as ethyl acrylate and methyl acrylate. its unique cyclobutyl group imparts distinct chemical properties and reactivity compared to these compounds. The presence of the cyclobutyl ring can influence its polymerization behavior and physical properties, making it a valuable compound in specific applications.
Comparison with Similar Compounds
Ethyl acrylate
Methyl acrylate
Butyl acrylate
Ethyl methacrylate
Properties
IUPAC Name |
ethyl (E)-3-cyclobutylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)7-6-8-4-3-5-8/h6-8H,2-5H2,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSXEFJYMRCFOZ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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